Methyl 4-iodo-2,5-dimethylfuran-3-carboxylate
Description
Methyl 4-iodo-2,5-dimethylfuran-3-carboxylate is a halogenated furan derivative characterized by a substituted furan ring core. Its structure includes a methyl ester group at position 3, iodine at position 4, and methyl groups at positions 2 and 5 (Figure 1). The iodine substituent enhances electrophilicity, making it reactive in cross-coupling reactions, while the methyl groups contribute to steric effects and stability.
Properties
IUPAC Name |
methyl 4-iodo-2,5-dimethylfuran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO3/c1-4-6(8(10)11-3)7(9)5(2)12-4/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABGVGUVJYSGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)I)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-iodo-2,5-dimethylfuran-3-carboxylate typically involves the iodination of methyl 2,5-dimethylfuran-3-carboxylate. One common method is the reaction of methyl 2,5-dimethylfuran-3-carboxylate with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . The reaction proceeds smoothly, yielding the desired iodinated product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include methyl 4-amino-2,5-dimethylfuran-3-carboxylate or methyl 4-thio-2,5-dimethylfuran-3-carboxylate.
Oxidation: Products include furanones or carboxylic acids.
Reduction: Products include alcohols or aldehydes.
Scientific Research Applications
Methyl 4-iodo-2,5-dimethylfuran-3-carboxylate has several applications in scientific research:
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of methyl 4-iodo-2,5-dimethylfuran-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The furan ring’s electron-rich nature makes it susceptible to electrophilic attack, leading to various functionalized derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The compound is compared to structurally related furan and phenyl derivatives, focusing on substituents, reactivity, and applications.
Table 1: Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity
- Halogen Influence : The iodine atom in the target compound enhances its electrophilicity compared to bromo (25B-NBOMe) or chloro (25C-NBOMe) analogs. This increases its utility in Suzuki-Miyaura coupling reactions, whereas bromo/chloro analogs are more common in medicinal chemistry due to lower steric hindrance .
- Methyl vs. Methoxy Groups : Methyl groups at positions 2 and 5 in the furan ring improve stability against oxidation compared to methoxy-substituted phenyl derivatives like 25I-NBOMe, which are prone to metabolic demethylation .
- Functional Group Impact : The methyl ester group in the target compound contrasts with the amine group in NBOMe derivatives. This difference reduces its interaction with serotonin receptors, making it less likely to exhibit psychoactive effects .
Pharmacological and Regulatory Considerations
- Toxicity : Unlike NBOMe compounds, which are associated with severe toxicity (e.g., seizures, hyperthermia), the target compound’s ester functionality and furan core suggest lower acute toxicity, though detailed studies are lacking .
- However, structural similarities to regulated compounds may necessitate caution in handling and distribution.
Biological Activity
Methyl 4-iodo-2,5-dimethylfuran-3-carboxylate is a compound of interest due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by the presence of an iodine atom, which enhances its reactivity in various chemical transformations. The compound can undergo substitution, oxidation, and reduction reactions, making it a versatile intermediate in organic synthesis.
The mechanism of action for this compound primarily involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. Additionally, the electron-rich furan ring is susceptible to electrophilic attack, leading to functionalized derivatives that may exhibit biological activity.
Biological Activity
Research indicates that this compound has potential anticancer properties. Its derivatives have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity and selectivity.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Derivative A | MCF-7 (ER+) | 15 | Moderate activity |
| Derivative B | SK-BR-3 (HER2+) | 10 | High selectivity |
| Derivative C | HeLa | 25 | Lower potency |
Case Studies
- Anticancer Studies : In vitro studies have shown that certain derivatives of this compound exhibit significant cytotoxic effects on breast cancer cell lines such as MCF-7 and SK-BR-3. These studies suggest that modifications to the furan structure can enhance biological activity and selectivity against cancer cells .
- Enzyme Interaction Studies : The compound has also been utilized in biochemical assays to study enzyme interactions. Its ability to act as a probe in these assays highlights its importance in understanding enzyme mechanisms and developing potential therapeutic agents.
Q & A
Q. Basic Research Focus
- NMR : NMR detects deshielding effects at C-4 due to iodine’s electronegativity.
- IR : C=O stretching (~1700 cm) and C–I vibrations (~500 cm) confirm functional groups.
Advanced Insight : - Solid-state NMR (quadrupolar interactions) or XPS can probe iodine’s electronic environment in crystalline phases .
- Compare experimental data with DFT-calculated spectra to validate electronic structure models .
How does the steric bulk of the methyl and iodine groups influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Focus
The 2,5-dimethyl groups create steric hindrance, limiting accessibility for catalysts in Suzuki or Heck couplings. The iodine at C-4 acts as a directing group but may require palladium/copper co-catalysts for activation.
Experimental Design :
- Screen ligands (e.g., XPhos, SPhos) to enhance catalytic efficiency.
- Use kinetic studies (e.g., NMR reaction monitoring) to identify rate-limiting steps .
Contradiction Note : Computational studies may predict higher reactivity than experimental yields due to solvent effects or aggregation .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- Toxicity : Limited data exist, but analogous iodinated furans show potential neurotoxicity. Use fume hoods and PPE.
- Storage : Keep in amber vials under inert gas (N/Ar) to prevent light-induced degradation.
Regulatory Context : While not explicitly listed in controlled substance regulations, structurally similar iodinated amphetamines (e.g., 25I-NBOMe) are regulated, necessitating documentation .
How can researchers address discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?
Advanced Research Focus
Discrepancies in logP, solubility, or dipole moments often arise from:
- Inadequate solvent models in DFT calculations.
- Crystal packing effects unaccounted for in gas-phase simulations.
Resolution Strategies : - Use COSMO-RS solvation models for accurate solubility predictions.
- Cross-validate with experimental techniques (e.g., shake-flask method for logP) .
What role does this compound play in medicinal chemistry, particularly in protease inhibition studies?
Advanced Research Focus
Halogenated furans are explored as covalent inhibitors targeting catalytic residues in proteases (e.g., SARS-CoV-2 M). The iodine atom may act as a leaving group or participate in halogen bonding.
Methodological Example :
- Docking studies (AutoDock Vina) can predict binding to S1/S2 pockets.
- Validate inhibition via fluorescence-based enzyme assays (e.g., FRET substrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
